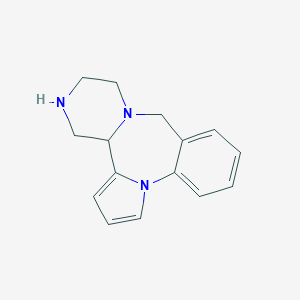
Isonoraptazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonoraptazepine is a synthetic compound developed by pharmaceutical researchers for its potential therapeutic applications. It belongs to the class of compounds known as raptazepines, which are known for their ability to modulate the activity of certain neurotransmitters in the brain. Isonoraptazepine has been the subject of much scientific research, with studies investigating its synthesis, mechanism of action, and potential applications in treating various neurological disorders.
Mécanisme D'action
The mechanism of action of isonoraptazepine is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. Specifically, it has been shown to increase the activity of serotonin and dopamine, two neurotransmitters that play a key role in regulating mood and emotion. It may also act on other neurotransmitter systems, such as the GABAergic system, to produce its effects.
Effets Biochimiques Et Physiologiques
Isonoraptazepine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of serotonin and dopamine in the brain, as well as changes in the activity of other neurotransmitter systems. It has also been shown to improve cognitive function in animal models and in vitro studies, suggesting potential applications in treating cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using isonoraptazepine in lab experiments include its high potency and selectivity for certain neurotransmitter systems, as well as its ability to produce specific biochemical and physiological effects. However, its limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the limited availability of the compound for research purposes.
Orientations Futures
There are several potential future directions for research on isonoraptazepine. One area of focus could be on its potential as a treatment for depression and anxiety disorders, as well as its potential to improve cognitive function in patients with Alzheimer's disease. Other areas of focus could include investigating its effects on other neurotransmitter systems, as well as optimizing its synthesis and formulation for clinical use. Overall, isonoraptazepine represents a promising area of research for the development of novel treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of isonoraptazepine involves several steps, beginning with the reaction of an amine with a ketone to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. The synthesis of isonoraptazepine has been optimized through various modifications to the reaction conditions, resulting in higher yields and improved purity.
Applications De Recherche Scientifique
Isonoraptazepine has been the subject of extensive scientific research, with studies investigating its potential applications in treating various neurological disorders. One area of focus has been its potential as a treatment for depression and anxiety disorders, as it has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine. Other studies have investigated its potential as a treatment for epilepsy and other seizure disorders, as well as its ability to improve cognitive function in patients with Alzheimer's disease.
Propriétés
Numéro CAS |
122485-01-2 |
|---|---|
Nom du produit |
Isonoraptazepine |
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene |
InChI |
InChI=1S/C15H17N3/c1-2-5-13-12(4-1)11-17-9-7-16-10-15(17)14-6-3-8-18(13)14/h1-6,8,15-16H,7,9-11H2 |
Clé InChI |
HYVNCVDAKNYUHU-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=CC=CC=C3N4C=CC=C4C2CN1 |
SMILES canonique |
C1CN2CC3=CC=CC=C3N4C=CC=C4C2CN1 |
Synonymes |
12,13,14,14a-tetrahydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine isonoraptazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
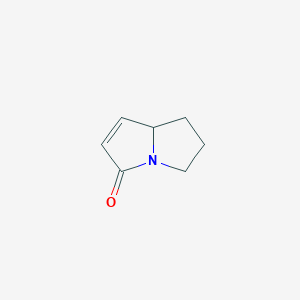
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
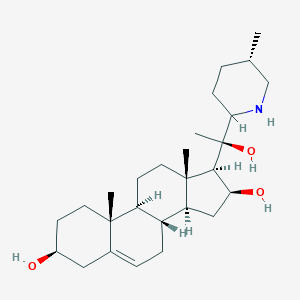
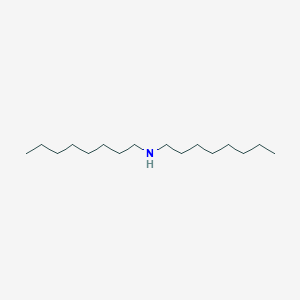



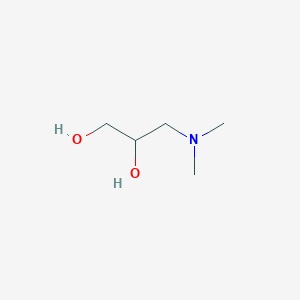
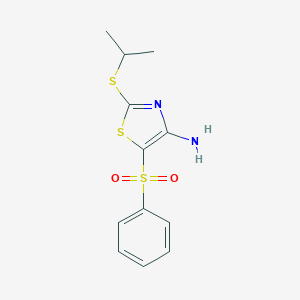


![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)